1-(Benzo[d][1,3]dioxol-5-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone
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Description
1-(Benzo[d][1,3]dioxol-5-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone is a useful research compound. Its molecular formula is C20H15N3O3S and its molecular weight is 377.42. The purity is usually 95%.
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Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone is a complex organic compound that merges the structural features of benzodioxole and triazole derivatives. These components are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure
The compound's structure can be represented as follows:
This indicates the presence of multiple functional groups that contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of the benzodioxole moiety enhances these effects due to its ability to penetrate microbial membranes.
Anticancer Properties
Triazole derivatives are also noted for their anticancer potential. They have been observed to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The combination of triazole with benzodioxole may synergistically enhance these anticancer effects.
Anti-inflammatory Effects
Compounds containing benzodioxole structures have been linked to anti-inflammatory activities. They modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antimicrobial Study : A study on 1,2,4-triazole derivatives demonstrated that modifications at the 5-position significantly increased antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa . This indicates that structural variations in the triazole ring can enhance efficacy.
- Anticancer Research : A compound structurally related to this compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values in the low micromolar range .
- Inflammation Model : In vivo studies using animal models showed that compounds with similar structures reduced paw edema significantly in carrageenan-induced inflammation models . This supports their potential use in treating inflammatory conditions.
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : It could act as a modulator for specific receptors involved in inflammation and immune response.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-12-8-19-21-22-20(23(19)15-5-3-2-4-14(12)15)27-10-16(24)13-6-7-17-18(9-13)26-11-25-17/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSNGAKWUYZQIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.